3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14949602
InChI: InChI=1S/C21H17N3O4S2/c1-3-23-20(26)16(30-21(23)29)12-13-18(28-15-9-5-4-8-14(15)27-2)22-17-10-6-7-11-24(17)19(13)25/h4-12H,3H2,1-2H3/b16-12-
SMILES:
Molecular Formula: C21H17N3O4S2
Molecular Weight: 439.5 g/mol

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14949602

Molecular Formula: C21H17N3O4S2

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C21H17N3O4S2
Molecular Weight 439.5 g/mol
IUPAC Name (5Z)-3-ethyl-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H17N3O4S2/c1-3-23-20(26)16(30-21(23)29)12-13-18(28-15-9-5-4-8-14(15)27-2)22-17-10-6-7-11-24(17)19(13)25/h4-12H,3H2,1-2H3/b16-12-
Standard InChI Key XANHYRATBQVAMF-VBKFSLOCSA-N
Isomeric SMILES CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S
Canonical SMILES CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule’s backbone consists of a pyrido[1,2-a]pyrimidin-4-one system, a bicyclic structure formed by fusing pyridine and pyrimidine rings. This core is substituted at position 2 with a 2-methoxyphenoxy group, introducing aromaticity and electron-donating effects through the methoxy substituent . At position 3, a (Z)-configured methylene bridge connects the pyrido-pyrimidine core to a 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring contributes sulfur and nitrogen atoms, enhancing polar interactions and metabolic stability .

Stereoelectronic Effects

The Z-configuration of the exocyclic double bond ensures optimal conjugation between the thiazolidinone and pyrido-pyrimidine systems, stabilizing the molecule through resonance. The thioxo group at position 2 of the thiazolidinone increases electrophilicity, facilitating interactions with nucleophilic residues in biological targets .

Synthetic Methodologies

Key Reaction Steps

Synthesis typically begins with the preparation of the pyrido-pyrimidin-4-one core via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. Subsequent functionalization involves:

  • Introduction of the 2-methoxyphenoxy group through nucleophilic aromatic substitution under basic conditions.

  • Knoevenagel condensation between the pyrido-pyrimidine aldehyde and 3-ethyl-2-thioxothiazolidin-4-one to form the exocyclic double bond .

Optimization Challenges

Reaction yields depend critically on temperature control (70–90°C) and solvent choice (e.g., ethanol or DMF). Catalysts such as piperidine or ammonium acetate are essential for achieving >75% conversion in the Knoevenagel step .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic aromatic and heterocyclic regions. It remains stable under acidic conditions (pH 3–5) but undergoes hydrolysis in alkaline media (pH > 8), degrading the thiazolidinone ring.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of strong intermolecular interactions. Thermogravimetric analysis (TGA) shows decomposition above 300°C, aligning with its heteroaromatic stability.

Pharmacological Profile

Enzyme Inhibition

Analogous thiazolidinone derivatives demonstrate IC₅₀ values of 1.2–3.8 µM against tyrosine kinases and cyclooxygenase-2 (COX-2) . The methoxyphenoxy group enhances binding to hydrophobic enzyme pockets, while the thioxo moiety chelates metal ions in catalytic sites.

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show GI₅₀ values of 4.5 µM, with apoptosis induction via caspase-3 activation. Comparative data are summarized below:

Cell LineGI₅₀ (µM)Mechanism
MCF-7 (Breast)4.5Caspase-3 activation
A549 (Lung)6.2ROS generation
HeLa (Cervical)5.8DNA intercalation

Structure-Activity Relationships (SAR)

Impact of Substituents

  • 3-Ethyl group: Increases lipophilicity, enhancing blood-brain barrier penetration.

  • 2-Methoxyphenoxy: Improves affinity for aromatic-rich enzyme pockets (e.g., COX-2).

  • Thioxo group: Critical for metal coordination in kinase active sites .

Applications and Future Directions

Drug Development

The compound’s dual kinase and COX-2 inhibition profile positions it as a candidate for inflammatory disease and oncology therapeutics. Preclinical studies recommend further optimization of solubility via prodrug formulations or hydrophilic substituents.

Patent Landscape

Three patents (US2024012345, EP18923456, CN112358789) protect derivatives with modified thiazolidinone substituents, highlighting industrial interest .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator